molecular formula C12H15NO B6154958 4-(3-ethylphenyl)pyrrolidin-2-one CAS No. 1367077-03-9

4-(3-ethylphenyl)pyrrolidin-2-one

Cat. No.: B6154958
CAS No.: 1367077-03-9
M. Wt: 189.3
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Description

4-(3-ethylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyrrolidinone ring substituted with a 3-ethylphenyl group at the 4-position. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for pyrrolidin-2-ones often involve the amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, or ring expansion of β-lactams or cyclopropylamides . These methods are designed to be efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-ethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where the 3-ethylphenyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 4-(3-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by its ability to bind to and modulate the activity of certain proteins or enzymes. For example, pyrrolidinones are known to exhibit activity against enzymes like β-secretase 1 (BACE1), which is involved in the proteolytic processing of amyloid precursor protein .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-ethylphenyl)pyrrolidin-2-one include other pyrrolidinones such as pyrrolidine-2-one, pyrrolidine-2,5-dione, and prolinol . These compounds share the pyrrolidinone scaffold but differ in their substituents and specific biological activities.

Uniqueness

What sets this compound apart from other similar compounds is its unique substitution pattern, which can lead to distinct biological activities and reactivity profiles. The presence of the 3-ethylphenyl group at the 4-position of the pyrrolidinone ring can influence the compound’s binding affinity to molecular targets and its overall pharmacological properties .

Properties

CAS No.

1367077-03-9

Molecular Formula

C12H15NO

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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